7-Ketokhivorin
Description
7-Ketokhivorin is a ketocholanic acid derivative classified under bile acids and their derivatives, which are critical for lipid metabolism and emulsification in biological systems. These compounds share a steroidal backbone with hydroxyl and ketone functional groups, influencing their solubility, receptor interactions, and metabolic roles.
Properties
CAS No. |
15004-51-0 |
|---|---|
Molecular Formula |
C30H38O9 |
Molecular Weight |
542.625 |
InChI |
InChI=1S/C30H38O9/c1-15(31)36-21-13-22(37-16(2)32)28(6)18-8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,39-24)29(18,7)20(33)12-19(28)26(21,3)4/h9,11,14,18-19,21-24H,8,10,12-13H2,1-7H3/t18-,19+,21-,22+,23+,24-,27+,28-,29+,30-/m1/s1 |
InChI Key |
IKFXPERBVFYFMS-JEKIYJBMSA-N |
SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(=O)CC2C1(C)C)C)O5)C6=COC=C6)C)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights key differences between 7-Ketokhivorin and two structurally related bile acids: 7-Ketodeoxycholic acid and Deoxycholic acid .
Key Observations :
- Structural Differences : this compound and 7-Ketodeoxycholic acid both feature a ketone group at the 7-position, distinguishing them from Deoxycholic acid, which has hydroxyl groups at positions 3 and 12. This ketone group reduces hydrophilicity, impacting membrane permeability and receptor binding .
- Functional Divergence : While Deoxycholic acid primarily aids lipid absorption, 7-Ketodeoxycholic acid (and by extension, this compound) may modulate nuclear receptors like FXR, influencing cholesterol homeostasis .
Comparison with Non-Bile Acid Derivatives
This compound can also be contrasted with 7-hydroxyisoquinoline () and 7-Methoxy-6-methylquinoline (), which are heterocyclic aromatic compounds with distinct applications:
Key Observations :
- Structural Complexity: this compound’s steroidal backbone contrasts with the planar aromatic systems of isoquinoline/quinoline derivatives.
- Functional Roles: Unlike the metabolic roles of bile acids, 7-hydroxyisoquinoline and its derivatives are often intermediates in alkaloid synthesis or anticancer agents ().
Research Findings and Implications
- Biological Activity : The ketone group in this compound may enhance its interaction with lipid-binding proteins compared to hydroxylated bile acids, as seen in 7-Ketodeoxycholic acid’s role in cholesterol regulation .
- Synthetic Challenges: Unlike simpler aromatic compounds like 7-Methoxy-6-methylquinoline (purity >98%, ), steroidal bile acids require complex purification steps due to their multiple chiral centers.
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